4-Trifluoromethyl diphenyl sulfide

Descripción general

Descripción

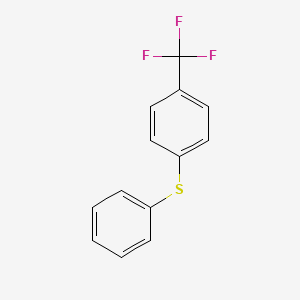

4-Trifluoromethyldiphenyl sulfide is a reactive compound . It has a molecular formula of C13H9F3S and a molecular weight of 254.27 .

Synthesis Analysis

The synthesis of 4-Trifluoromethyldiphenyl sulfide involves the reaction of naphthylboronic acid with phenol in dichloromethane, using copper (II) acetate and triethylamine . Another method involves the synthesis of symmetrical polyfluorinated diaryl sulfides from diaryl disulfides by heating with iron at high temperature .Molecular Structure Analysis

The molecular structure of 4-Trifluoromethyldiphenyl sulfide is represented by the formula C13H9F3S . The average mass is 254.271 Da and the monoisotopic mass is 254.037704 Da .Chemical Reactions Analysis

4-Trifluoromethyldiphenyl sulfide is involved in the trifluoromethylation of carbon-centered radical intermediates . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis

4-Trifluoromethyldiphenyl sulfide has a melting point of 36 °C and a predicted boiling point of 314.8±42.0 °C. Its predicted density is 1.29±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- 4-Trifluoromethyl diphenyl sulfide plays a role in the synthesis of various compounds. Markitanov et al. (2019) report its involvement in creating new 4-(trifluoromethyl)tetrahydrothiophenes with diverse functional groups, showcasing its versatility in organic synthesis (Markitanov et al., 2019).

Applications in Organic Light-Emitting Diodes (OLEDs)

- Research by Su et al. (2020) highlights the use of compounds related to 4-trifluoromethyl diphenyl sulfide in the development of organic light-emitting diodes. Their study focuses on iridium(III) complexes with sulfur-containing ligands for efficient OLEDs, demonstrating the potential of such compounds in advanced electronic applications (Su et al., 2020).

Role in Electronic Materials

- Gileva et al. (2015) explored the use of a derivative of diphenyl sulfide in synthesizing new polyarylenephthalides, which exhibit electronic switching effects. This suggests potential applications in the field of electronic materials (Gileva et al., 2015).

Contributions to Molecular Studies

- In molecular studies, Goodhand and Hamor (1989) analyzed the structures of fluorinated diphenyl sulfides, providing valuable insights into the molecular geometry and interactions of these compounds, which could have implications for further chemical research and applications (Goodhand & Hamor, 1989).

Impact on Organic Synthesis

- Duan et al. (2016) found that a derivative of diphenyl sulfide could be an efficient source of trifluoromethylcarbene, a highly useful intermediate in organic synthesis. This highlights the compound's role in facilitating diverse synthetic processes (Duan et al., 2016).

Utilization in Polymer Research

- Kim et al. (2013) synthesized polyimides with trifluoromethyl pendent groups, using derivatives of 4-trifluoromethyl diphenyl sulfide. This research opens up avenues in polymer science, particularly in creating materials with specific thermal and optical properties (Kim et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

1-phenylsulfanyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQZDUABIJNHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540805 | |

| Record name | 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trifluoromethyl diphenyl sulfide | |

CAS RN |

53451-90-4 | |

| Record name | 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)